molecular formula C12H12N2O2 B1604255 {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol CAS No. 906352-98-5

{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol

Cat. No.: B1604255
CAS No.: 906352-98-5
M. Wt: 216.24 g/mol
InChI Key: DWEAUGVLWACZHO-UHFFFAOYSA-N
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Description

“{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol” is a chemical compound with the CAS number 906352-98-5 . It is primarily used as a laboratory chemical .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H12N2O2. The molecular weight is 216.24 g/mol.

Mechanism of Action

Target of Action

The primary target of {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol is the respiratory system . This compound is considered hazardous and may cause respiratory irritation .

Mode of Action

It is known to cause irritation to the skin, eyes, and respiratory system . This suggests that it may interact with receptors or enzymes in these tissues, leading to an inflammatory response.

Pharmacokinetics

Safety data suggests that it should be handled with care to avoid ingestion, inhalation, or skin contact , implying that it can be absorbed through these routes.

Result of Action

Exposure to this compound can result in skin and eye irritation, as well as respiratory discomfort . These effects are likely due to the compound’s interaction with its target tissues.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be used only outdoors or in a well-ventilated area to minimize respiratory exposure . Additionally, personal protective equipment should be worn to prevent skin and eye contact .

Advantages and Limitations for Lab Experiments

The advantages of using MPOM in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations include its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on MPOM. One potential direction is to further investigate its potential as an anti-inflammatory agent and analgesic. Another direction is to study its potential as an antitumor agent and its effects on cancer cells. Additionally, further research can be conducted on the mechanism of action of MPOM and its effects on oxidative stress-related diseases.
Conclusion
In conclusion, {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol is a compound that has gained significant interest in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed. Further research on this compound can lead to the development of new treatments for various diseases.

Scientific Research Applications

MPOM has been found to have potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential as an anti-inflammatory agent, analgesic, and antitumor agent. MPOM has also been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Safety and Hazards

“{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

[3-(6-methylpyrazin-2-yl)oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-6-13-7-12(14-9)16-11-4-2-3-10(5-11)8-15/h2-7,15H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEAUGVLWACZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640384
Record name {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-98-5
Record name {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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